molecular formula C11H15BF2O3 B174412 (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid CAS No. 156684-91-2

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid

Cat. No. B174412
M. Wt: 244.04 g/mol
InChI Key: RCVQAXDDFSTKKQ-UHFFFAOYSA-N
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Description

“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H15BF2O3 . It is used in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of “(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a pentyloxy group, and a boronic acid group .


Chemical Reactions Analysis

“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” can participate in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds.


Physical And Chemical Properties Analysis

“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” has a molecular weight of 244.04 . It has a predicted boiling point of 355.0±52.0 °C and a predicted density of 1.19±0.1 g/cm3 . The compound should be stored at 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Application Summary: Boronic acids, including difluorophenylboronic acids, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a type of carbon–carbon bond forming reaction that is widely applied due to its mild and functional group tolerant reaction conditions .
  • Methods of Application: The SM coupling reaction involves the use of a metal catalyst, typically palladium, to facilitate the coupling of two organic groups . One group is electrophilic and undergoes oxidative addition with the palladium, while the other group is nucleophilic and is transferred from boron to palladium .
  • Results/Outcomes: The outcome of the SM coupling reaction is the formation of a new carbon–carbon bond . The reaction is generally environmentally benign and the organoboron reagents used in the process are relatively stable and readily prepared .

Synthesis of Fluorinated Biaryl Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Difluorophenylboronic acids can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
  • Methods of Application: The reaction involves the use of a metal catalyst, typically palladium, to facilitate the coupling of the boronic acid with the aryl or heteroaryl halide .
  • Results/Outcomes: The outcome of the reaction is the formation of fluorinated biaryl derivatives .

Preparation of Pyrazolopyrimidinamine Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Difluorophenylboronic acids can be used in the preparation of pyrazolopyrimidinamine derivatives, which are known to inhibit tyrosine and phosphinositide kinases .
  • Methods of Application: The specific methods of application would depend on the exact nature of the reaction and the specific compounds being used .
  • Results/Outcomes: The outcome of the reaction is the formation of pyrazolopyrimidinamine derivatives .

Synthesis of Fluorodiarylmethanols

  • Scientific Field: Organic Chemistry
  • Application Summary: Difluorophenylboronic acids can be used to prepare fluorodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
  • Methods of Application: The reaction involves the use of a Ni catalyst to facilitate the coupling of the boronic acid with the aryl aldehydes .
  • Results/Outcomes: The outcome of the reaction is the formation of fluorodiarylmethanols .

Preparation of Boronate Based D-Glucose Sensors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Difluorophenylboronic acids can be used in the preparation of boronate based D-glucose sensors .
  • Methods of Application: The specific methods of application would depend on the exact nature of the reaction and the specific compounds being used .
  • Results/Outcomes: The outcome of the reaction is the formation of boronate based D-glucose sensors .

Safety And Hazards

“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” is classified under Hazard Code Xi . Further safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(2,3-difluoro-4-pentoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2O3/c1-2-3-4-7-17-9-6-5-8(12(15)16)10(13)11(9)14/h5-6,15-16H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVQAXDDFSTKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCCCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614411
Record name [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid

CAS RN

156684-91-2
Record name B-[2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156684-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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